Cas no 2172532-23-7 (5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide)

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 2172532-23-7
- 5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide
- EN300-1596624
-
- インチ: 1S/C9H14F2N4OS/c1-2-16-5-3-4-15-7(8(10)11)6(9(12)17)13-14-15/h8H,2-5H2,1H3,(H2,12,17)
- InChIKey: SEOOJLABUKQISZ-UHFFFAOYSA-N
- ほほえんだ: S=C(C1=C(C(F)F)N(CCCOCC)N=N1)N
計算された属性
- せいみつぶんしりょう: 264.08563858g/mol
- どういたいしつりょう: 264.08563858g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 98Ų
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596624-1.0g |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 1.0g |
$1599.0 | 2023-07-10 | ||
Enamine | EN300-1596624-5.0g |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 5.0g |
$4641.0 | 2023-07-10 | ||
Enamine | EN300-1596624-10000mg |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 10000mg |
$6882.0 | 2023-09-23 | ||
Enamine | EN300-1596624-5000mg |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 5000mg |
$4641.0 | 2023-09-23 | ||
Enamine | EN300-1596624-250mg |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 250mg |
$1472.0 | 2023-09-23 | ||
Enamine | EN300-1596624-100mg |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 100mg |
$1408.0 | 2023-09-23 | ||
Enamine | EN300-1596624-2500mg |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 2500mg |
$3136.0 | 2023-09-23 | ||
Enamine | EN300-1596624-0.1g |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 0.1g |
$1408.0 | 2023-07-10 | ||
Enamine | EN300-1596624-0.5g |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 0.5g |
$1536.0 | 2023-07-10 | ||
Enamine | EN300-1596624-50mg |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |
2172532-23-7 | 50mg |
$1344.0 | 2023-09-23 |
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamideに関する追加情報
5-(Difluoromethyl)-1-(3-Ethoxypropyl)-1H-1,2,3-Triazole-4-Carbothioamide: A Comprehensive Overview
The compound 5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172532-23-7) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring system with a difluoromethyl group and an ethoxypropyl substituent. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of triazole-based compounds in drug discovery and materials science. The difluoromethyl group in this compound is known to enhance the stability and bioavailability of molecules, making it a valuable component in pharmaceutical applications. Additionally, the ethoxypropyl substituent contributes to the compound's solubility and compatibility with various chemical environments, further expanding its utility.
One of the most notable aspects of 5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide is its role in the development of advanced materials. Researchers have explored its potential as a building block for creating high-performance polymers and coatings. The compound's ability to form stable covalent bonds with other molecules makes it ideal for applications requiring durability and resistance to environmental factors.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of triazole rings as scaffolds has become increasingly popular due to their ability to facilitate diverse chemical transformations. The incorporation of the difluoromethyl group adds an additional layer of complexity to the synthesis process but also enhances the compound's reactivity and selectivity.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties, which could be harnessed for applications in optoelectronics and sensors. These findings underscore the importance of further research into its potential uses in emerging technologies.
The carbothioamide group present in this compound plays a crucial role in its reactivity and functionality. This group is known to participate in various types of bonding interactions, including hydrogen bonding and metal coordination. Such interactions are essential for designing molecules with specific biological or chemical activities. Recent studies have demonstrated that this group can be modified to create derivatives with enhanced catalytic properties, opening new avenues for industrial applications.
Another area where 5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide has shown promise is in the field of catalysis. Its ability to act as a ligand in transition metal complexes has been explored for use in asymmetric catalysis and enantioselective reactions. The combination of its structural flexibility and functional diversity makes it a versatile tool for chemists working on complex reaction mechanisms.
In conclusion, 5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172532-23-7) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable asset in both fundamental research and industrial innovation. As our understanding of its properties continues to grow, so too does its potential to contribute to groundbreaking advancements in chemistry and beyond.
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